N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a benzimidazole core, a trimethoxybenzamide moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions. The resulting benzimidazole intermediate is then alkylated with a dimethylphenylmethyl halide to introduce the dimethylphenyl group. Finally, the trimethoxybenzamide moiety is attached through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides under mild conditions using oxidizing agents such as m-CPBA.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like SnCl2 or Pd/C in the presence of hydrogen.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid)
Reduction: SnCl2 (Tin(II) chloride), Pd/C (Palladium on carbon)
Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield N-oxides, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-BENZIMIDAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE: Similar structure but with a fluorine atom instead of methoxy groups.
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PYRIDINE-2-CARBOXAMIDE: Contains a pyridine ring instead of the trimethoxybenzamide moiety
Uniqueness
The presence of the trimethoxybenzamide moiety in N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials with specialized properties.
Properties
Molecular Formula |
C28H31N3O4 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C28H31N3O4/c1-17-11-12-18(2)21(13-17)16-31-23-10-8-7-9-22(23)30-27(31)19(3)29-28(32)20-14-24(33-4)26(35-6)25(15-20)34-5/h7-15,19H,16H2,1-6H3,(H,29,32) |
InChI Key |
RIVYAVORYDXDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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